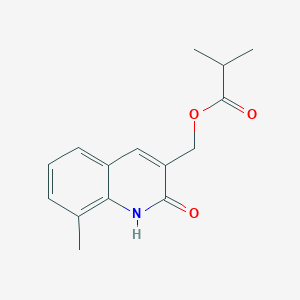

(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to "(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-methylpropanoate," involves several innovative methods. A notable approach is the one-step synthesis of tricyclic dihydrofuro[3,2-f]quinoline or tetracyclic oxazinoquinoline derivatives from hydroxyquinolines and ethyl 2,3-dibromopropanoate, showcasing the versatility of quinoline synthesis techniques (Arrault et al., 2002). Additionally, the use of 8-hydroxyquinoline with methyl chloroacetate to obtain various quinolinyl derivatives highlights the adaptability of synthetic strategies to produce complex molecules (Saeed et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of certain quinoline derivatives synthesized from 8-hydroxyquinoline demonstrates the potential for detailed molecular analysis, aiding in the understanding of their chemical behavior and interactions (Zeng et al., 2007).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, reflecting their ambiphilic nature. For example, the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline exhibits hydrolysis and coordination with metals such as Cu(I), Ag(I), and Pd(II), demonstrating the chemical reactivity of quinoline compounds (Son et al., 2010). This reactivity is crucial for the development of complex coordination compounds with potential application in various fields.

Mecanismo De Acción

Target of Action

It is known that 2-methyl-8-quinolinol, a component of the compound, shows fungicidal properties . It can also undergo complexation with transition metal complexes .

Mode of Action

2-hydroxy-2-methylpropiophenone, a related compound, is known to act as a radical photoinitiator (pi) molecule . This suggests that (2-hydroxy-8-methyl-3-quinolinyl)methyl 2-methylpropanoate might interact with its targets through a similar mechanism, possibly initiating a series of reactions upon exposure to certain conditions, such as UV radiation .

Result of Action

Given the potential fungicidal properties of 2-methyl-8-quinolinol , it is plausible that the compound may exhibit similar effects.

Propiedades

IUPAC Name |

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-9(2)15(18)19-8-12-7-11-6-4-5-10(3)13(11)16-14(12)17/h4-7,9H,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXWUXJCMHFLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5606984.png)

![2,3-dihydro-1-benzofuran-7-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5606996.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5607000.png)

![6-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5607012.png)

![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5607024.png)

![6-chloro-N-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinan-2-ylidene]-4-phenylquinazolin-2-amine](/img/structure/B5607029.png)

![9-(5-fluoro-2-methylbenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607035.png)

![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5607049.png)

![N-(tert-butyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5607054.png)

![3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5607072.png)

![8-methyl-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5607087.png)